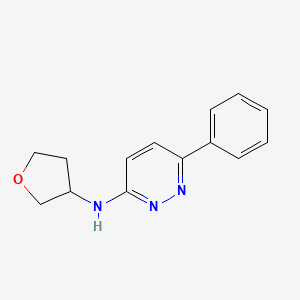
6-phenyl-N-(tetrahydro-3-furanyl)-3-pyridazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-phenyl-N-(tetrahydro-3-furanyl)-3-pyridazinamine, also known as PHF, is a chemical compound that has been the focus of scientific research for its potential therapeutic applications. PHF belongs to the pyridazinamine class of compounds and has shown promising results in various studies.
Mécanisme D'action
The exact mechanism of action of 6-phenyl-N-(tetrahydro-3-furanyl)-3-pyridazinamine is not fully understood, but studies suggest that it may act through multiple pathways. This compound has been shown to inhibit the activity of enzymes involved in cancer cell growth and proliferation. Additionally, this compound has been shown to modulate the activity of neurotransmitters in the brain, such as dopamine and serotonin, which are involved in the pathophysiology of various psychiatric disorders.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to increase the levels of certain neurotransmitters in the brain, such as dopamine and serotonin. Furthermore, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-phenyl-N-(tetrahydro-3-furanyl)-3-pyridazinamine in lab experiments is its relatively simple synthesis method. Additionally, this compound has shown promising results in various studies, making it an attractive compound for further investigation. However, one limitation of using this compound in lab experiments is its potential toxicity, which needs to be carefully evaluated.
Orientations Futures
There are several future directions for the study of 6-phenyl-N-(tetrahydro-3-furanyl)-3-pyridazinamine. One area of research could focus on the development of this compound derivatives with improved pharmacological properties. Additionally, further studies could investigate the potential of this compound as a therapeutic agent for other diseases, such as Parkinson's disease and depression. Furthermore, studies could explore the potential of this compound as a tool for understanding the underlying mechanisms of various diseases. Finally, studies could investigate the potential of this compound as a diagnostic tool for certain diseases, such as cancer.
Méthodes De Synthèse
6-phenyl-N-(tetrahydro-3-furanyl)-3-pyridazinamine can be synthesized using a variety of methods, including the reaction of 6-bromo-3-pyridazinamine with tetrahydrofuran in the presence of a base. The resulting product is then treated with phenylmagnesium bromide to obtain this compound. Another method involves the reaction of 6-chloro-3-pyridazinamine with tetrahydrofuran and phenylmagnesium bromide in the presence of a base.
Applications De Recherche Scientifique
6-phenyl-N-(tetrahydro-3-furanyl)-3-pyridazinamine has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and schizophrenia. Studies have shown that this compound has anti-tumor activity and can inhibit the growth of cancer cells. Additionally, this compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. Furthermore, this compound has been investigated for its potential as an antipsychotic agent due to its ability to modulate dopamine and serotonin receptors in the brain.
Propriétés
IUPAC Name |
N-(oxolan-3-yl)-6-phenylpyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-2-4-11(5-3-1)13-6-7-14(17-16-13)15-12-8-9-18-10-12/h1-7,12H,8-10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDBWBRTTQQEEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1NC2=NN=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,2'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]diacetic acid](/img/structure/B5971281.png)
![2-(4-nitrophenyl)-4-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-oxazol-5(4H)-one](/img/structure/B5971284.png)
![3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(2-methylphenyl)acrylamide](/img/structure/B5971294.png)
![N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}cyclobutanamine](/img/structure/B5971298.png)
![(3S*,4S*)-1-[2-(difluoromethoxy)benzyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol](/img/structure/B5971301.png)
![1-(cyclohexylmethyl)-N-[2-(3-methyl-2-pyridinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5971312.png)
![ethyl 2-{[(4-methyl-1-piperazinyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5971315.png)

![3-(4-fluorophenyl)-5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B5971332.png)

![3-(4-chlorophenyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5971346.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]propanamide](/img/structure/B5971349.png)
![3-[2-(1-cyclohexen-1-yl)ethyl]-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5971365.png)
![2-[2-(3-chlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B5971370.png)
